molecular formula C8H8N4 B2567516 1-phenyl-1H-1,2,4-triazol-5-amine CAS No. 68207-62-5

1-phenyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2567516
CAS No.: 68207-62-5
M. Wt: 160.18
InChI Key: HBSJTECSZFVCRN-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered significant attention due to its diverse range of biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an amine group at the 5-position.

Future Directions

1,2,4-Triazole derivatives, including 1-phenyl-1H-1,2,4-triazol-5-amine, have potential for further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . They could also be suitable as antiviral and anti-infective drugs .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its stability and biocompatibility . The compound interacts with various biomolecules, including enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context. For instance, it has been studied for its potential to inhibit certain enzymes, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it can impact metabolic flux, thereby affecting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding affinity and specificity . These interactions can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that further modulate biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazonoyl derivatives with carbodiimides . Another method includes the intramolecular cyclocondensation of amidoguanidines . These reactions typically require mild conditions and can be catalyzed by acids or metals to improve yields.

Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The choice of starting materials and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.

    Substitution: The phenyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

1-Phenyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:

These compounds share the triazole ring but differ in their substituents and specific biological activities. The unique combination of the phenyl and amine groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

2-phenyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSJTECSZFVCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68207-62-5
Record name 1-phenyl-1H-1,2,4-triazol-5-amine
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